7-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)-3-(m-tolyloxy)-4H-chromen-4-one
Beschreibung
This compound is a chromen-4-one derivative featuring a 3-(m-tolyloxy) substituent and a 7-position propoxy chain modified with a 3,5-dimethylpyrazole moiety. The unique substitution pattern of this compound—particularly the pyrazole-containing side chain and m-tolyloxy group—suggests enhanced binding specificity and metabolic stability compared to simpler derivatives.
Eigenschaften
IUPAC Name |
7-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]-3-(3-methylphenoxy)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5/c1-15-5-4-6-20(9-15)31-23-14-30-22-11-19(7-8-21(22)24(23)28)29-13-18(27)12-26-17(3)10-16(2)25-26/h4-11,14,18,27H,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLJRGUHOIUOGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(CN4C(=CC(=N4)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 7-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)-3-(m-tolyloxy)-4H-chromen-4-one is a derivative of chromone and pyrazole, which has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings and case studies that highlight its pharmacological properties.
Chemical Structure and Properties
The compound features a complex structure that combines a chromone backbone with a pyrazole moiety. The presence of the 3,5-dimethyl-1H-pyrazol-1-yl group is critical for its biological activity, as pyrazole derivatives are known for their diverse pharmacological effects.
Molecular Formula
- Molecular Formula: C₁₈H₁₈N₂O₃
- Molecular Weight: 306.35 g/mol
Structural Representation
The structural representation can be summarized as follows:
Anticancer Activity
Recent studies have shown that derivatives of pyrazole exhibit significant anticancer properties. For instance, one study reported that a related compound had an IC₅₀ value of 5.13 µM against the C6 glioma cell line, outperforming the standard chemotherapeutic agent 5-fluorouracil (IC₅₀ = 8.34 µM) . This suggests that the compound may induce apoptosis and cell cycle arrest in cancer cells.
Antimicrobial Properties
Another aspect of interest is the antimicrobial activity of pyrazole derivatives. Research indicates that compounds with similar structures have demonstrated effectiveness against various bacterial strains, indicating potential applications in treating infections .
Anti-inflammatory Effects
Pyrazole derivatives are also known for their anti-inflammatory properties. Studies have shown that these compounds can inhibit inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Study 1: Cytotoxic Effects on Cancer Cells
In a controlled study, a series of pyrazole derivatives were synthesized and tested for cytotoxicity against several cancer cell lines. The results indicated that compounds with the pyrazole scaffold exhibited significant cytotoxic effects, with mechanisms involving apoptosis being elucidated through flow cytometry analysis .
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| 5f | C6 | 5.13 | Apoptosis |
| 5-FU | C6 | 8.34 | Apoptosis |
Study 2: Antimicrobial Activity
A comparative study evaluated the antimicrobial efficacy of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The findings highlighted that certain derivatives exhibited potent antibacterial activity, suggesting their potential as new antimicrobial agents .
Study 3: Structure-Activity Relationship (SAR)
The structure-activity relationship of pyrazole derivatives has been extensively studied to optimize their biological activity. Modifications to the pyrazole ring and substituents on the chromone moiety have been shown to enhance potency and selectivity towards specific biological targets .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following table summarizes key structural and molecular differences between the target compound and related chromen-4-one derivatives:
| Compound Name | 3-Substituent | 7-Substituent | Molecular Weight | Core Structure | Key Features |
|---|---|---|---|---|---|
| Target Compound | 3-(m-tolyloxy) | 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy | ~450 (estimated) | 4H-chromen-4-one | Pyrazole side chain, hydroxypropoxy |
| Abaperidone (Ev5,6) | 3-(hydroxymethyl) | 3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino]propoxy | 452.48 | 4H-chromen-4-one | Fluorinated benzisoxazole, piperidine |
| 7-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one (Ev7) | 3-(1-phenyl-1H-pyrazol-4-yl) | 7-hydroxy | 304.30 | 4H-chromen-4-one | Minimal substituents, phenylpyrazole |
| 7-Methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one (Ev8) | 3-(1-phenyl-1H-pyrazol-4-yl) | 7-methoxy, 2-(trifluoromethyl) | 386.32 | 4H-chromen-4-one | Trifluoromethyl, methoxy |
| 3-Phenyl-7-(propan-2-yloxy)-4H-chromen-4-one (Ev9) | 3-phenyl | 7-isopropoxy | ~280 (estimated) | 4H-chromen-4-one | Simple alkoxy, phenyl substituent |
Structural and Functional Insights:
Substituent Complexity :
- The target compound’s 3-(m-tolyloxy) group introduces steric bulk and lipophilicity compared to phenyl (Ev9) or hydroxymethyl (Ev5,6) groups. The meta-methyl on the tolyloxy moiety may enhance metabolic resistance to oxidative degradation .
- The 7-substituted pyrazole-propoxy chain differentiates it from simpler alkoxy (Ev9) or methoxy (Ev8) groups. The hydroxypropoxy linker may improve solubility via hydrogen bonding, while the pyrazole’s dimethyl groups could reduce off-target interactions .
Pharmacological Implications :
- Abaperidone (Ev5,6) incorporates a fluorinated benzisoxazole and piperidine, likely enhancing blood-brain barrier penetration. The target compound lacks fluorine but compensates with pyrazole’s aromaticity and hydrogen-bonding capacity .
- Ev7’s minimal substituents (7-hydroxy) suggest lower molecular complexity but reduced bioavailability compared to the target’s optimized side chain .
Research Findings and Hypotheses
Synthetic Feasibility :
- Pyrazole-containing side chains (as in the target compound) are synthesized via nucleophilic substitution or cyclocondensation, as seen in Ev2 and Ev3. The hydroxypropoxy linker may require protection/deprotection strategies to avoid side reactions .
The pyrazole moiety in the target may enhance selectivity for specific kinase isoforms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
